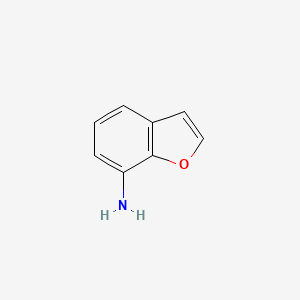

7-Aminobenzofuran

Descripción

Overview of Benzofuran (B130515) Derivatives in Chemical and Pharmaceutical Sciences

The benzofuran scaffold is a fundamental structural motif found in a vast array of biologically active natural products and synthetic molecules. acs.orgmdpi.com Its prevalence has made it a "privileged structure" in medicinal chemistry, a core component that frequently appears in potent therapeutic agents. nih.gov The versatility of the benzofuran ring allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with unique physicochemical properties. nih.gov This adaptability has spurred extensive research into novel synthetic methodologies to construct and functionalize the benzofuran nucleus. arctomsci.com

Significance of Benzofuran Scaffold in Natural Products and Drugs

The benzofuran moiety is a cornerstone of many natural products, often isolated from various plant families such as Asteraceae, Rutaceae, and Moraceae. acs.orgresearchgate.net These naturally occurring benzofurans have been a crucial source of inspiration for the development of new drugs. acs.org Several clinically approved drugs are based on the benzofuran scaffold, underscoring its therapeutic importance. mdpi.com Notable examples include amiodarone, an antiarrhythmic drug, and psoralen, used in the treatment of skin disorders. nih.gov The presence of this scaffold in both natural sources and established pharmaceuticals continues to fuel interest in its potential for new drug discovery. acs.orgmdpi.com

Therapeutic Potential and Broad Range of Biological Activities of Benzofurans

Benzofuran derivatives exhibit a remarkable spectrum of biological activities, making them a focal point of pharmacological research. researchgate.netnih.govacs.org These compounds have demonstrated potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. acs.orgmdpi.comuni.lu The therapeutic efficacy of benzofuran-based compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors. uni.lu For instance, certain benzofuran derivatives have shown potent inhibitory activity against kinases, which are crucial in cancer progression. researchgate.net The diverse pharmacological profile of the benzofuran scaffold solidifies its status as a valuable framework for the design and development of novel therapeutic agents. nih.govacs.org

Specific Focus on 7-Aminobenzofuran within the Benzofuran Class

Within the broad class of benzofurans, this compound emerges as a particularly significant compound. Its structure, featuring a reactive amino group at the 7-position of the benzofuran core, makes it a versatile building block in organic synthesis. researchgate.netrsc.org This amino group provides a key site for further chemical modifications, allowing for the creation of a wide array of more complex molecules with tailored properties. The strategic placement of the amino group influences the electronic properties of the benzofuran ring system, which can, in turn, impact the biological activity and fluorescent characteristics of its derivatives. researchgate.netambeed.com Consequently, this compound has garnered considerable attention for its role in the development of kinase inhibitors, fluorescent probes, and advanced materials. researchgate.netambeed.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWJHOJMCOIVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67830-55-1 | |

| Record name | Benzofuran-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Aminobenzofuran and Its Derivatives

General Strategies for Benzofuran (B130515) Ring Construction

The construction of the benzofuran ring, a heterocyclic system consisting of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone of modern synthetic chemistry due to its prevalence in natural products and pharmaceuticals. thieme.dersc.org General strategies often involve the formation of a key C-O bond and a C-C bond to complete the furan ring onto a pre-existing benzene ring. Classical methods frequently require harsh conditions and pre-functionalized starting materials. However, contemporary approaches have increasingly shifted towards transition-metal-catalyzed reactions, which offer greater efficiency, atom economy, and functional group tolerance. rsc.orgorganic-chemistry.org

Catalytic Approaches in Benzofuran Synthesis

Transition metal catalysis has revolutionized the synthesis of benzofurans, enabling the creation of complex molecular architectures under milder conditions. thieme-connect.com Catalysts based on palladium, copper, nickel, ruthenium, and indium have all been successfully employed, each offering unique advantages in terms of reactivity and substrate scope. thieme.denih.govrsc.orgacs.org These catalytic systems facilitate key bond-forming events, such as C-C and C-O cross-couplings, cycloisomerizations, and oxidative cyclizations, that are fundamental to constructing the benzofuran scaffold. nih.govmdpi.com

Palladium catalysis is a cornerstone of benzofuran synthesis, offering a wide array of powerful transformations. rsc.org A prevalent strategy is the Sonogashira cross-coupling of o-halophenols or related substrates with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. nih.govbeilstein-journals.orgelsevier.es This tandem process can be performed in one pot, providing efficient access to 2-substituted benzofurans. organic-chemistry.org For instance, coupling o-iodophenol with various acetylenic compounds using a palladium-copper co-catalyst system yields the corresponding benzofuran derivatives. researchgate.net

Another significant advancement is the use of palladium-catalyzed C-H activation and functionalization. rsc.orgrsc.org This approach allows for the direct coupling of phenols with alkynes or the intramolecular cyclization of substrates like 2-hydroxystyrenes, bypassing the need for pre-halogenated starting materials and thus improving atom economy. rsc.orgorganic-chemistry.org These methods have been applied to the synthesis of complex molecules and natural products like decursivine. rsc.org

| Catalyst System | Starting Materials | Reaction Type | Key Features | Ref. |

| Pd(OAc)₂ / CuI | o-Hydroxyaryl halides, Terminal alkynes | Sonogashira Coupling / Cyclization | A modification of the Castro procedure, effective at lower temperatures. elsevier.es | elsevier.es |

| (PPh₃)PdCl₂ / CuI | Iodophenols, Terminal alkynes | Sonogashira Coupling / Intramolecular Cyclization | Co-catalyst system used in triethylamine (B128534) as base and solvent. nih.gov | nih.gov |

| Pd(OAc)₂ | 2-Hydroxystyrenes, Iodobenzenes | C-H Activation / Oxidation Tandem Reaction | A novel method for synthesizing benzofurans. rsc.org | rsc.org |

| Pd(OAc)₂ / CuCl₂ | Benzofurans, Triarylantimony difluorides | C-H Arylation | Regioselective synthesis of 2-arylbenzofurans under aerobic conditions. nih.gov | nih.gov |

| Pd-nanoparticles | 2-Chlorophenols, Alkynes | Sonogashira Coupling | Utilizes a recyclable, heterogeneous catalyst under ambient conditions. organic-chemistry.org | organic-chemistry.org |

Copper-based catalysts offer an economical and effective alternative for benzofuran synthesis. thieme.denih.gov These catalysts are particularly adept at mediating oxidative annulation and cyclization reactions. rsc.orgrsc.org A common strategy involves the one-pot reaction of phenols and alkynes using a copper catalyst and an oxidant, often molecular oxygen, to produce polysubstituted benzofurans. rsc.orgresearchgate.net This process typically involves a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an oxidative cyclization. rsc.org

Copper catalysts are also employed in multicomponent reactions. For example, salicylaldehydes, amines, and alkynes can be coupled in the presence of a copper catalyst to generate amino-substituted benzofuran skeletons in high yields. nih.gov Similarly, copper iodide has been used to catalyze the reaction of o-hydroxy aldehydes, amines, and alkynes in environmentally friendly deep eutectic solvents. nih.gov These methods provide direct access to functionally diverse benzofuran derivatives from simple precursors. acs.org

| Catalyst System | Starting Materials | Reaction Type | Key Features | Ref. |

| CuCl / Base | Salicylaldehyde-derived Schiff bases, Alkenes | Cyclization | Utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. nih.gov | nih.gov |

| CuBr / Na₂CO₃ | Substituted amines, Salicylaldehydes, Calcium carbide | One-pot A³ Coupling / Cyclization | Calcium carbide serves as the alkyne source. nih.gov | nih.gov |

| CuI | o-Hydroxy aldehydes, Amines, Alkynes | One-pot Multicomponent Reaction | Performed in a green deep eutectic solvent (Choline chloride-ethylene glycol). nih.gov | nih.gov |

| Copper Catalyst / O₂ | Phenols, Alkynes | Aerobic Oxidative Cyclization | Regioselective one-pot synthesis of polysubstituted benzofurans. rsc.org | rsc.org |

| CuCl | Salicylaldehyde p-tosylhydrazones, Calcium carbide | Cyclization | Uses readily available calcium carbide as an acetylene (B1199291) source. organic-chemistry.org | organic-chemistry.org |

Nickel catalysis provides a cost-effective and powerful tool for synthesizing benzofuran derivatives, often from readily accessible starting materials. thieme.de Nickel-catalyzed reactions can achieve the construction of the benzofuran ring through various mechanisms, including intramolecular nucleophilic addition and cross-coupling reactions. organic-chemistry.orgthieme-connect.com One notable method involves the intramolecular cyclization of aryl halides with ketones, where a Ni(0) species, generated in situ, undergoes oxidative addition to the aryl halide, followed by an intramolecular nucleophilic attack. organic-chemistry.orgthieme-connect.com

Another strategy is the nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols, using simple O₂ as the oxidant, to form 3-aryl benzofurans. rsc.org Nickel catalysts have also proven effective in activating strong aromatic C–F bonds, enabling the cross-coupling of 2-fluorobenzofurans with arylboronic acids to synthesize 2-arylbenzofurans under mild conditions. beilstein-journals.org Furthermore, recyclable nickel catalysts have been developed for the dual C–H/O–H functionalization of phenols with mandelic acids, showcasing the potential for greener synthetic processes. rsc.org

| Catalyst System | Starting Materials | Reaction Type | Key Features | Ref. |

| Ni(OTf)₂ / 1,10-Phen | o-Halophenoxy ketones | Intramolecular Nucleophilic Addition | Optimized with Zn powder in MeCN solvent. organic-chemistry.orgthieme-connect.com | organic-chemistry.orgthieme-connect.com |

| Nickel Catalyst / O₂ | o-Alkenyl phenols | Intramolecular Dehydrogenative Coupling | Uses O₂ as a clean oxidant without a sacrificial hydrogen acceptor. rsc.org | rsc.org |

| Ni(cod)₂ / Ligand | 2-Fluorobenzofurans, Arylboronic acids | C–F Bond Activation / Cross-Coupling | Enables synthesis of 2-arylbenzofurans via β-fluorine elimination. beilstein-journals.org | beilstein-journals.org |

| Ni(OTf)₂ | Phenols, Mandelic acids | C–H/O–H Dual Functionalization | Recyclable catalyst system under solvent-free conditions. rsc.org | rsc.org |

Ruthenium-based catalysts have emerged as highly effective for the synthesis of benzofurans through redox-neutral C-H functionalization pathways. rsc.orgrsc.org These methods offer high atom economy and often proceed under mild conditions. A prominent strategy involves the direct coupling of N-phenoxypivalamides with internal alkynes, catalyzed by a Ru(II) complex. rsc.orgrsc.org In this process, the pivalamide (B147659) group acts as an oxidizing directing group, facilitating the C-H activation and subsequent annulation to form the benzofuran ring. rsc.org

Ruthenium catalysts are also capable of promoting the dehydrative C–H alkylation and alkenylation of phenols. organic-chemistry.orgacs.org For instance, a cationic Ru-H complex can catalyze the reaction of phenols with diols, leading to benzofuran derivatives through a dehydrative C-H alkenylation and annulation sequence, with water as the only byproduct. organic-chemistry.org Another approach involves the ruthenium-catalyzed C- and O-allyl isomerization of 1-allyl-2-allyloxybenzenes, followed by a ring-closing metathesis to yield substituted benzofurans. organic-chemistry.org Ruthenium nanoparticles have also been developed for the selective hydrogenation of the furan ring in benzofurans. acs.org

| Catalyst System | Starting Materials | Reaction Type | Key Features | Ref. |

| [Ru(p-cymene)Cl₂]₂ | N-Phenoxypivalamides, Internal alkynes | Redox-Neutral C-H Functionalization | Uses an oxidizing directing group; proceeds at room temperature. rsc.org | rsc.org |

| Cationic Ru-H complex | Phenols, Diols | Dehydrative C-H Alkenylation / Annulation | Employs cheap starting materials and liberates only water. organic-chemistry.org | organic-chemistry.org |

| Ruthenium Catalyst | 1-Allyl-2-allyloxybenzenes | Isomerization / Ring-Closing Metathesis | A tandem process involving C- and O-allyl isomerization. organic-chemistry.org | organic-chemistry.org |

| Ruthenium Catalyst | Benzannulated homo- and bis-homopropargylic alcohols | Cycloisomerization | Chemo- and regioselective 5- and 6-endo cyclizations. organic-chemistry.org | organic-chemistry.org |

Indium(III) halides, such as InI₃ and InCl₃, have been established as effective Lewis acid catalysts for the synthesis of benzofurans. mdpi.comorganic-chemistry.org They are particularly useful in promoting the intramolecular hydroalkoxylation of ortho-alkynylphenols. acs.orgorganic-chemistry.org This reaction proceeds via a 5-endo-dig cyclization, where the indium(III) salt acts as a π-Lewis acid, activating the alkyne triple bond towards nucleophilic attack by the adjacent phenolic hydroxyl group. acs.orgmdpi.com Subsequent protodemetalation yields the benzofuran product. acs.org

This methodology is applicable to a variety of phenols functionalized at both the aromatic ring and the alkyne moiety, consistently providing high yields with good regioselectivity. acs.orgmdpi.com Mechanistic studies, including DFT calculations, suggest that the catalytic species may be a dimeric form like In₂I₆, which coordinates to both the alkyne and the hydroxyl group to facilitate the cyclization. acs.org This approach represents a valuable and environmentally benign alternative to methods using more precious transition metals. acs.org

| Catalyst System | Starting Materials | Reaction Type | Key Features | Ref. |

| InI₃ (5 mol%) | o-Alkynylphenols | Intramolecular Hydroalkoxylation | Proceeds with 5-endo-dig regioselectivity in DCE solvent. acs.org | acs.org |

| InCl₃ (5 mol%) | Homopropargyl azides | Intramolecular Cyclization | Used for the synthesis of pyrroles, demonstrating indium's utility in related heterocycle synthesis. acs.org | acs.org |

| InCl₃ | Azido-diynes | Cascade Cycloisomerization | Sequential 5-endo-dig hydroamination and 6-endo-dig hydroarylation. acs.org | acs.org |

| Indium(III) halides | o-Alkynylphenols | Hydroalkoxylation | General method affording benzofurans in good yields. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |

Ruthenium-Based Catalysts

One-Pot Synthetic Protocols for Aminobenzofuran Skeletons

One-pot synthesis offers an efficient pathway to complex molecules by combining multiple reaction steps in a single flask, avoiding the need to isolate intermediates. Several such protocols have been developed for the construction of aminobenzofuran skeletons.

A notable one-pot, three-component reaction utilizes salicylaldehydes, amines, and calcium carbide (as an alkyne source) to produce amino-substituted benzofurans. acs.org This method, catalyzed by copper bromide in a water and dimethyl sulfoxide (B87167) solvent system, proceeds in high yields and represents a practical route to these valuable derivatives. acs.org The reaction is believed to proceed through the formation of an iminium ion, which is then attacked by a copper acetylide intermediate, followed by intramolecular cyclization and isomerization to yield the final aminobenzofuran product. acs.orgnih.gov

Another efficient one-pot approach involves the reaction of ortho-hydroxy α-aminosulfones with substrates like 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. mdpi.com This cascade cyclization, mediated by 4-dimethylaminopyridine (B28879) (DMAP), produces aminobenzofuran spiroindanone and spirobarbituric acid derivatives with high efficiency, often exceeding 85-95% yields. mdpi.com The strategy is scalable and demonstrates significant substrate versatility. mdpi.com

Deep eutectic solvents (DES) have also been employed as green media for the one-pot synthesis of 3-aminobenzofurans. researchgate.netexlibrisgroup.com A copper iodide (CuI) catalyzed, three-component reaction between alkynes, aldehydes, and amines in a choline (B1196258) chloride-ethylene glycol deep eutectic solvent provides good yields of the desired products under mild conditions. researchgate.netexlibrisgroup.com

Table 1: One-Pot Syntheses of Aminobenzofuran Derivatives

| Starting Materials | Reagents/Catalyst | Conditions | Product Type | Yield (%) |

| Salicylaldehydes, Amines, Calcium Carbide | CuBr, Na₂CO₃ | H₂O, DMSO | Amino-substituted benzofurans | High |

| ortho-Hydroxy α-aminosulfones, 2-bromo-1,3-indandione | DMAP | - | Aminobenzofuran spiroindanones | >95% |

| Alkynes, Aldehydes, Amines | CuI | Choline chloride-ethylene glycol (DES), 80°C, 7h | 3-Aminobenzofurans | 70-91% researchgate.net |

Cyclization Reactions

Cyclization reactions are fundamental to the formation of the benzofuran ring system. These methods can be broadly categorized based on the bond-forming strategy and the nature of the intermediates involved.

Intramolecular cyclizations, where the reacting groups are part of the same molecule, are a common and powerful strategy for building the benzofuran core. rsc.org One such method is the cyclodehydration of 3-aryloxybutanones. For instance, the treatment of 3-(m-nitrophenoxy)butanones with polyphosphoric acid or sulfuric acid leads to the formation of the corresponding nitro-substituted 2,3-dimethylbenzofurans, which can subsequently be reduced to aminobenzofurans. oup.com Similarly, 7-aminobenzofuran can be prepared via the Hofmann reaction of the corresponding carboxylic amide. oup.com

Another approach involves the palladium-catalyzed intramolecular cycloisomerization of 2-(cyanomethyl) phenyl esters to yield 2-aminobenzofurans. nih.gov Additionally, the reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of methanesulfonic acid directly furnishes benzofuran derivatives through a proposed one-pot condensation-rearrangement-cyclization sequence. organic-chemistry.org

Free radical cyclization provides a unique pathway for constructing complex, polycyclic benzofuran derivatives that may be difficult to access through other means. rsc.orgrsc.org A notable method involves a cascade reaction initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.govresearchgate.net This process triggers a radical cyclization, which is then followed by an intermolecular radical-radical coupling. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of complex benzofurylethylamine derivatives, demonstrating a mild and broadly applicable route to polycyclic benzofurans. nih.gov While the synthesis of such structures via radical cyclization is considered rare, this approach highlights its potential for creating intricate molecular architectures. nih.govresearchgate.net

Table 2: Free Radical Cyclization for Benzofuran Synthesis

| Reactants | Initiator/Mediator | Key Steps | Product Type |

| 2-Iodo aryl allenyl ethers, 2-Azaallyl anions | Single-Electron Transfer (SET) | Radical cyclization, Intermolecular radical-radical coupling | Polycyclic benzofurylethylamines nih.govresearchgate.net |

The [4+1] cycloaddition strategy offers a direct and efficient route to the furan ring of the benzofuran system. This reaction typically involves the cycloaddition of an isocyanide (the one-atom component) with an in situ generated ortho-quinone methide (o-QM), which serves as the four-atom component. nih.gov

A scandium triflate (Sc(OTf)₃)-catalyzed formal [4+1] cycloaddition between o-hydroxybenzhydryl alcohols (as o-QM precursors) and various isocyanides has been developed to produce 2-aminobenzofurans in good to excellent yields (up to 93%). nih.gov The reaction proceeds under mild conditions and tolerates a range of substituents on both the phenol and isocyanide components. nih.gov The mechanism involves the generation of the o-QM, followed by nucleophilic addition, cyclization, and isomerization. nih.gov This method represents the first use of o-QMs for the construction of the benzofuran scaffold itself, rather than the dihydrobenzofuran skeleton. nih.gov

Table 3: [4+1] Cycloaddition for 2-Aminobenzofuran Synthesis

| 4-Atom Component Precursor | 1-Atom Component | Catalyst | Conditions | Product | Yield (%) |

| o-Hydroxybenzhydryl alcohols | Isocyanides | Sc(OTf)₃ | Mild | 2-Aminobenzofurans | Up to 93% nih.gov |

In a distinct approach to the benzofuran skeleton, the benzene ring is constructed onto a pre-existing furan ring via a [3+3] carbocyclization. This method has been used to achieve the regioselective synthesis of 4,6,7-trisubstituted benzofurans. researchgate.netnih.govacs.org

The reaction occurs between furan-2-ylmethanimines and non-heteroatom stabilized chromium alkynylcarbene complexes, which are generated in situ from Fischer carbene complexes. researchgate.netacs.org This process smoothly provides substituted 7-aminobenzofurans in moderate to good yields. researchgate.netacs.org The proposed mechanism involves a 1,4-addition of the imine nitrogen to the alkynyl carbene complex, followed by a 1,2-addition of the furan C-3 position and a subsequent rsc.orgorganic-chemistry.org hydrogen atom migration to complete the arene ring formation. researchgate.net

Table 4: [3+3] Carbocyclization for this compound Synthesis

| Furan Component | Carbene Complex Precursor | Key Features | Product |

| Furan-2-ylmethanimines | Fischer carbene complexes | In situ generation of chromium alkynylcarbene complex | Substituted 7-aminobenzofurans researchgate.netnih.govacs.org |

[4+1] Cycloaddition Reactions

Rearrangement Reactions Leading to Benzofuran Derivatives

Molecular rearrangements offer another strategic avenue for synthesizing the benzofuran core, often transforming one heterocyclic system into another or rearranging a linear precursor.

The Perkin rearrangement involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide (B78521) to form a benzofuran-2-carboxylate. wikipedia.org The mechanism begins with the opening of the lactone ring to form a phenolate (B1203915) and a carboxylate. wikipedia.org

A more recent development involves a acs.orgacs.org-sigmatropic rearrangement triggered by the N-trifluoroacetylation of oxime ethers. organic-chemistry.org Treatment of O-arylhydroxylamines and ketones leads to oxime ethers, which, upon acylation with trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetyl triflate (TFAT) in the presence of DMAP, undergo rearrangement to form benzofurans or dihydrobenzofurans under mild conditions. organic-chemistry.org This method has proven effective for the synthesis of natural 2-arylbenzofurans without the need for protecting hydroxy groups. organic-chemistry.org

Furthermore, a novel substituent migration has been observed when treating substituted phenols with alkynyl sulfoxide (AS) and trifluoroacetic anhydride (TFAA). tus.ac.jp This reaction proceeds through the formation of a benzofuran ring, followed by a charge-accelerated sigmatropic rearrangement that enables a functional group to migrate to an adjacent position on the aromatic ring. tus.ac.jp This technique allows for the synthesis of highly functionalized benzofurans. tus.ac.jp

Specific Synthetic Routes to this compound Derivatives

Several targeted synthetic methodologies have been established for preparing this compound derivatives, ranging from classic cross-coupling reactions to complex cascade processes. These routes provide access to a variety of substituted patterns on the benzofuran ring system.

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of aryl amines, and its application has been extended to the preparation of aminobenzofuran derivatives. up.ac.za This methodology is particularly useful for converting an activated hydroxyl group, such as a triflate, on the benzofuran scaffold into a primary amino group.

A notable application of this reaction is in the synthesis of 7-aminocoumarin, a structurally related compound, which showcases the strategy's effectiveness. mit.edunih.gov The synthesis begins with a 7-hydroxycoumarin precursor, which is first converted to its corresponding triflate (a 7-triflylcoumarin derivative). mit.edunih.gov This triflate is an excellent substrate for the Buchwald-Hartwig cross-coupling reaction. Using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in conjunction with a suitable phosphine (B1218219) ligand like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), the C-N bond is formed. nih.gov Benzophenone imine is often used as an ammonia (B1221849) surrogate, which is subsequently hydrolyzed to yield the desired primary 7-amino group. nih.gov This approach avoids the harsh conditions or limitations of older methods like the Pechmann or Perkin condensations. nih.gov

Table 1: Key Reagents in Buchwald-Hartwig Synthesis of Amino-Aromatics

| Component | Example Reagent | Role |

|---|---|---|

| Precursor | 7-hydroxybenzofuran / 7-hydroxycoumarin | Starting material |

| Activating Group | Triflic anhydride (Tf₂O) | Converts -OH to a good leaving group (-OTf) |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Facilitates the C-N bond formation |

| Ligand | BINAP | Stabilizes and activates the palladium catalyst |

| Amine Source | Benzophenone imine | Ammonia surrogate for primary amine introduction |

A highly regioselective method for constructing 4,6,7-trisubstituted 7-aminobenzofurans involves the reaction of furan-2-ylmethanimines with nonheteroatom-stabilized alkynylcarbene complexes. acs.orgcsic.esnih.gov This procedure builds the aromatic ring of the benzofuran system through a regioselective [3+3] carbocyclization reaction. acs.orgresearchgate.net

In this process, Fischer carbene complexes are used as precursors to generate chromium alkynylcarbene complexes in situ. acs.orgnih.gov These reactive species then smoothly engage with furan-2-ylmethanimines to produce the substituted this compound products in moderate to good yields. acs.orgnih.govresearchgate.net This elegant one-pot reaction constructs the complex heterocyclic core with a high degree of control over the substituent placement. acs.org

Table 2: Representative Synthesis of 7-Aminobenzofurans via [3+3] Carbocyclization

| Alkynyl Carbene Precursor | Furan-2-ylmethanimine Substituent (R) | This compound Product | Yield |

|---|---|---|---|

| Chromium-based Fischer Carbene | Phenyl | 7-(Phenylamino)-4,6-disubstituted-benzofuran | Good |

| Chromium-based Fischer Carbene | Cyclohexyl | 7-(Cyclohexylamino)-4,6-disubstituted-benzofuran | Moderate |

For the synthesis of highly functionalized, fluorinated 3-aminobenzofurans, a tandem nucleophilic aromatic substitution (SNAr)-cyclocondensation strategy has been developed. researchgate.netrsc.orgnih.gov This approach is particularly effective for building polyfluorinated heterocyclic compounds, which are of interest in medicinal chemistry. researchgate.netresearchgate.net The reaction involves treating 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds in the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgnih.gov

This method successfully yields a library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans with low to good yields. researchgate.netrsc.org The tandem nature of the reaction, where two key bond-forming events occur in a single pot, provides an efficient route to these complex structures. researchgate.net

Reactions with Furan-2-ylmethanimines and Alkynylcarbene Complexes

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms and the roles of key intermediates is crucial for optimizing synthetic routes and expanding their scope.

The mechanisms for the synthesis of 7-aminobenzofurans are as varied as the reactions themselves.

Buchwald-Hartwig C-N Coupling: The mechanism follows a well-established catalytic cycle involving the palladium catalyst. It begins with the oxidative addition of the aryl triflate to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the amine (or its surrogate) and subsequent deprotonation by the base. The final, and typically rate-determining, step is the reductive elimination of the this compound product, which regenerates the active Pd(0) catalyst.

[3+3] Carbocyclization: For the reaction between alkynylcarbene complexes and furan-2-ylmethanimines, a plausible mechanism has been proposed based on computational studies. researchgate.net The reaction is thought to initiate with a 1,4-addition of the imine nitrogen atom to the alkynyl carbene complex. researchgate.net This is followed by a 1,2-addition of the C-3 position of the furan ring to the carbene, which occurs with a simultaneous 1,2-migration of the metal fragment. researchgate.net A subsequent researchgate.netresearchgate.net hydrogen atom migration leads to an intermediate that ultimately evolves into the final this compound product. researchgate.net

Tandem SNAr-Cyclocondensation: This process begins with the deprotonation of the α-hydroxycarbonyl compound by the base (DBU) to form an alkoxide. This alkoxide then initiates the SNAr reaction by attacking the perfluorobenzonitrile at the C-2 position, displacing a fluoride (B91410) ion. The resulting intermediate then undergoes an intramolecular cyclocondensation, likely a Thorpe-Ziegler type reaction, where the enolate formed from the carbonyl group attacks the nitrile, leading to the formation of the furan ring and the 3-amino group upon tautomerization. researchgate.netnih.gov A competing pathway was identified where the alkoxide attacks the carbonyl group of certain substrates instead of the aromatic ring, leading to cleavage. researchgate.netrsc.orgnih.gov

Reactive intermediates are the short-lived, high-energy species that dictate the course of a chemical transformation. d-nb.info

The [3+3] carbocyclization proceeds through several key intermediates as outlined in the proposed mechanism. researchgate.net An initial adduct from the nucleophilic attack of the imine nitrogen is formed, which then rearranges through various charged or zwitterionic species involving the metal fragment before the final aromatization step. researchgate.net

For the tandem SNAr-cyclocondensation , the primary intermediate is the product of the initial SNAr reaction—an α-(perfluoroaryl)oxy carbonyl compound. researchgate.net The enolate of this intermediate is then responsible for the subsequent cyclization. Mechanistic studies have also shown that the formation of a perfluoroaryl anion is a key intermediate in an unsuccessful side reaction where substrates are cleaved instead of cyclizing. researchgate.netnih.gov In other benzofuran syntheses, keteniminium ions, generated from the activation of amides, have also been identified as versatile reactive intermediates that can be trapped intramolecularly to form 2-aminobenzofurans. d-nb.infothieme-connect.com

Biological and Pharmacological Research of 7 Aminobenzofuran Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 7-aminobenzofuran have demonstrated notable potential as anticancer and antiproliferative agents through various mechanisms of action.

Inhibition of Cancer Cell Lines

Substituted benzofuran (B130515) derivatives have shown significant inhibitory effects on the growth of various cancer cell lines. For instance, benzofuran-N-aryl piperazine (B1678402) conjugates have exhibited remarkable cytotoxic activity against HeLa (cervical cancer), MCF-7 (breast cancer), and SGC-7901 (gastric cancer) cell lines. nih.govrsc.org Similarly, 2-benzoyl-3-methyl-6-(2-(morpholin-4-yl)ethoxy)benzofuran derivatives have been found to be active against MDA-MB-231 breast cancer cells. nih.govrsc.org

A series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives also displayed significant growth inhibitory activity against a panel of cancer cell lines, including ACHN (renal cancer), HCT15 (colon cancer), MM231 (melanoma), NUGC-3 (gastric cancer), NCI-H23 (non-small cell lung cancer), and PC-3 (prostate cancer). rsc.org Another study highlighted a benzofuran-pyrazole derivative, which showed substantial cell growth inhibitory effects across a broad spectrum of cancer cell lines at a concentration of 10 μM. rsc.org

Furthermore, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown cytotoxicity against human cancer cell lines such as SW480 and SW620 (colon adenocarcinoma), HCT116 (colorectal carcinoma), HepG2 (hepatocellular carcinoma), PC3 (prostate cancer), and A549 (lung cancer). mdpi.com Specifically, one brominated derivative demonstrated stronger anticancer potential than its chlorinated counterpart in most of the tested cell lines. mdpi.com

Below is a table summarizing the inhibitory activities of various this compound derivatives against different cancer cell lines.

| Derivative Type | Cancer Cell Line(s) | Observed Activity (IC50/GI50/Inhibition Rate) | Reference(s) |

| Benzofuran-N-aryl piperazine conjugates | HeLa, MCF-7, SGC-7901 | IC50 = 0.03 µM (HeLa), 12.3 µM (MCF-7), 6.17 µM (SGC-7901) | nih.govrsc.org |

| 2-Benzoyl-3-methyl-6-(2-(morpholin-4-yl)ethoxy)benzofuran | MDA-MB-231 | IC50 = 8.36 µM | nih.govrsc.org |

| Benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | GI50 values ranging from 2.20–5.86 μM | rsc.org |

| Benzofuran-pyrazole derivative | K-562, SR, NCI-H460, HCT-116, SNB-75, U251, LOX IMVI | Inhibition rates from 56.84% to 80.92% at 10 µM | rsc.org |

| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549, HepG2, SW620 | IC50 values of 3.5 ± 0.6 μM (A549), 3.8 ± 0.5 μM (HepG2), 10.8 ± 0.9 μM (SW620) for the brominated derivative | mdpi.com |

| Benzofuran–appended 4-aminoquinazoline hybrids | C3A, Caco-2 | LC50 = 9.0 µM for compound 10d against C3A | tandfonline.com |

Induction of Apoptosis

Several this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, simple benzofuran-2-acetic acid ester analogues not only inhibit the proliferation of breast cancer cells but also induce apoptosis. nih.govrsc.org These derivatives have also been observed to induce apoptosis in malignant T-cells and hepatocellular carcinoma cells. nih.govrsc.org

A study on benzofuran–appended 4-aminoquinazoline hybrids revealed that specific compounds within this series induced apoptosis in C3A and Caco-2 (colorectal adenocarcinoma) cell lines. tandfonline.comtandfonline.com Furthermore, research on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate indicated that a brominated derivative exhibited strong pro-apoptotic properties, as evidenced by increased caspase 3/7 activity in HepG2 and A549 cells. mdpi.com

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and its inhibition can block cancer cell proliferation and survival. tandfonline.com Certain this compound derivatives have been identified as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).

A series of 2-arylbenzo[b]furan–appended 4-aminoquinazoline hybrids were synthesized and evaluated for their EGFR-TK inhibitory activity. tandfonline.com Two compounds from this series, 10d and 10e, exhibited significant inhibitory activity with IC50 values of 29.3 nM and 31.1 nM, respectively, which are comparable to the known EGFR inhibitor Gefitinib (IC50 = 33.1 nM). tandfonline.com Molecular docking studies suggest that these compounds bind to the active site of EGFR-TK in a manner similar to Gefitinib. tandfonline.com

Another study focused on thiazolyl pyrazoline derivatives, some of which demonstrated potent nanomolar inhibitory activity against EGFR kinase. dovepress.com For instance, compounds 7g and 7m showed IC50 values of 262 nM and 305 nM, respectively. dovepress.com

The table below presents the EGFR-TK inhibitory activity of selected this compound derivatives.

| Derivative | EGFR-TK IC50 | Reference(s) |

| Benzofuran-aminoquinazoline hybrid 10d | 29.3 nM | tandfonline.com |

| Benzofuran-aminoquinazoline hybrid 10e | 31.1 nM | tandfonline.com |

| Gefitinib (Reference) | 33.1 nM | tandfonline.com |

| Thiazolyl pyrazoline 7g | 262 nM | dovepress.com |

| Thiazolyl pyrazoline 7m | 305 nM | dovepress.com |

Activity against Glioblastoma Cells

Glioblastoma is an aggressive form of brain cancer with limited treatment options. rsc.orgmdpi.comnih.gov Researchers have explored the potential of this compound derivatives against glioblastoma cells. A new series of proximicin analogues, where the di-furan scaffold was replaced with a benzofuran moiety, were synthesized and tested for their antiproliferative activities against human glioblastoma U-87 MG cells. nih.govrsc.orgresearchgate.net

Several of these furan-benzofuran-containing proximicin analogues demonstrated higher antiproliferative activity against U-87 MG cells compared to both the parent proximicins and the standard chemotherapeutic agent temozolomide (B1682018). nih.govrsc.orgresearchgate.net For example, analogue 23(16) inhibited the growth of U-87 MG cells with an IC50 of 6.54 μg/mL, which was more than five times lower than that of temozolomide (IC50 = 29.19 μg/mL). nih.gov The substitution pattern on the N-terminal furan (B31954) ring was found to be crucial for modulating the growth inhibitory activity. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have also been investigated for their antimicrobial activities. rsc.orgtandfonline.comresearchgate.netnih.govwisdomlib.orgunimi.it

Antibacterial Activity

Various derivatives of benzofuran have shown promising antibacterial effects. For example, Schiff base ligands derived from ethyl 5-aminobenzofuran-2-carboxylate and their Cu(II) and Zn(II) complexes have been synthesized and screened for their antibacterial activity. tandfonline.com Some of these compounds exhibited significant activity, particularly against Mycobacterium tuberculosis, with some derivatives showing activity almost twofold higher than the standard drugs Pyrazinamide and Ciprofloxacin. tandfonline.com Certain compounds also displayed promising activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. tandfonline.com

Another study on 2-salicyloylbenzofuran derivatives found that one compound showed potent antibacterial activity against three Gram-positive bacterial strains with MIC values ranging from 0.06–0.12 mM. rsc.org Furthermore, research on halogen derivatives of 3-benzofurancarboxylic acid revealed that some compounds were active against Gram-positive cocci, including various strains of Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 50 to 200 μg/mL. nih.gov

The following table summarizes the antibacterial activity of different this compound derivatives.

| Derivative Type | Bacterial Strain(s) | Observed Activity (MIC) | Reference(s) |

| Cu(II) and Zn(II) complexes of 5-aminobenzofuran-2-carboxylate Schiff bases | M. tuberculosis, S. aureus, E. coli, B. subtilis | Significant activity, some twofold higher than standard drugs against M. tuberculosis | tandfonline.com |

| 2-Salicyloylbenzofuran derivative | Gram-positive strains | 0.06–0.12 mM | rsc.org |

| Halogen derivatives of 3-benzofurancarboxylic acid | S. aureus, B. subtilis, M. luteus | 50–200 μg/mL | nih.gov |

| Benzofuran derivatives with hydroxyl group at C-6 | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | 0.78-3.12 μg/mL | nih.gov |

Antifungal Activity

Derivatives of benzofuran have demonstrated notable antifungal properties. For instance, certain halogenated derivatives of 3-benzofurancarboxylic acids have shown activity against Candida albicans and Candida parapsilosis. nih.govresearchgate.net Specifically, methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid were effective against these Candida species. researchgate.net The antifungal potential of benzofuran derivatives is often linked to their ability to inhibit fungal-specific enzymes, such as N-myristoyltransferase. researchgate.net Amiodarone, a well-known antiarrhythmic drug containing a benzofuran moiety, also exhibits potent antifungal activity against a broad spectrum of fungi. nih.govresearchgate.net Its mechanism is thought to involve the mobilization of intracellular calcium, a critical factor in its fungicidal action. researchgate.net Furthermore, novel benzofuran-triazole hybrids have been synthesized and shown to possess moderate to satisfactory antifungal activity. researchgate.net

| Compound Type | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida albicans, Candida parapsilosis | Antifungal activity with MIC of 100 μg/mL for some derivatives. | nih.gov |

| Amiodarone | Broad range of fungi | Potent antifungal activity. | nih.govresearchgate.net |

| Benzofuran-triazole hybrids | Five strains of pathogenic fungi | Moderate to satisfactory activity. | researchgate.net |

Anti-inflammatory and Antioxidant Properties

Benzofuran derivatives have been investigated for their potential to combat inflammation and oxidative stress, which are underlying factors in many chronic diseases. nih.govmdpi.comunav.edu Natural benzofuran derivatives, such as 2-arylbenzo[b]furan, egonol, XH-14, and ailanthoidol, have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, without causing significant cytotoxicity. nih.gov Ailanthoidol, in particular, was identified as a potent anti-inflammatory agent. nih.gov The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals, such as the DPPH radical. dergipark.org.tr Some benzofuran-2-carboxamide (B1298429) derivatives have exhibited moderate antioxidant activity, inhibiting lipid peroxidation. rsc.org The anti-inflammatory effects of certain furanocoumarins have been demonstrated in carrageenan-induced foot edema models. nih.gov These biological activities are attributed to various mechanisms, including the suppression of O2-, NO, and PGE2 production, regulation of inflammatory mediator mRNA expression, and free radical scavenging. nih.gov

Other Pharmacological Activities

In the context of Alzheimer's disease, inhibiting the acetylcholinesterase (AChE) enzyme is a key therapeutic strategy. nih.gov A series of 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of both AChE and butyrylcholinesterase (BuChE). nih.gov In vitro studies revealed that many of these compounds displayed significant inhibitory activity. nih.gov Notably, a derivative featuring a 2-fluorobenzyl moiety demonstrated the most potent inhibition. nih.gov Kinetic studies of this lead compound indicated a mixed-type inhibition of AChE. nih.gov Furthermore, some of these potent derivatives were also found to inhibit the aggregation of amyloid-β, another hallmark of Alzheimer's disease. nih.gov

The potential of benzofuran derivatives as anti-diabetic agents has also been explored. mdpi.com Research into aryl-substituted pyrazolo[3,4-b]pyridine derivatives, which can be considered related structures, has shown promising results in α-amylase inhibition assays, a common screening method for anti-diabetic drugs. mdpi.com Some of these derivatives exhibited significantly lower IC50 values compared to the standard drug acarbose, indicating potent inhibitory activity. mdpi.com Similarly, benzodioxole derivatives have been investigated for their anti-diabetic properties, with some compounds showing strong α-amylase inhibition. mdpi.comrsc.org

| Compound Series | Key Findings | Reference |

|---|---|---|

| Carboxylate derivatives (6a–i) | Compounds 6b, 6c, 6g, and 6h showed excellent α-amylase inhibition with IC50 values of 5.14, 5.15, 5.20, and 5.56 μM, respectively. | mdpi.com |

| Amide derivatives (7a–i) | Derivatives 7a, 7b, 7c, 7d, 7f, 7g, and 7h displayed excellent anti-diabetic activities with IC50 values ranging from 5.10 to 5.21 μM. | mdpi.com |

Benzofuran derivatives have emerged as a promising class of compounds with broad-spectrum antiviral activity. nih.gov Recent studies have identified benzofurans as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections by inducing type I interferons (IFN-I). nih.gov Several benzofuran derivatives were shown to induce IFN-β transcription in a STING-dependent manner. nih.gov These compounds demonstrated inhibitory activity against the replication of human coronavirus 229E and SARS-CoV-2 at micromolar and nanomolar concentrations, respectively. nih.gov This host-targeting mechanism suggests that benzofurans could be developed as broad-spectrum antivirals. nih.gov Other studies have also reported the antiviral potential of various heterocyclic compounds containing the furan ring system. ekb.egmdpi.com

Anti-diabetic Activity

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of new therapeutic agents. mdpi.comnih.gov For 3-aminobenzofuran derivatives with anti-cholinesterase activity, SAR studies have revealed that the nature and position of substituents on the benzyl (B1604629) moiety significantly influence their inhibitory potency. frontiersin.org Electron-withdrawing groups like fluoro, chloro, and bromo generally lead to better inhibitory activity compared to electron-donating groups such as methyl and methoxy. frontiersin.org The unsubstituted derivative also showed potent activity against AChE. frontiersin.org In the context of anticancer activity, SAR studies of benzofuran derivatives have indicated that substitutions at the C-2 position, often with ester or heterocyclic rings, are critical for their cytotoxic effects. mdpi.com For P-glycoprotein inhibitors based on the 2-aminobenzofuran scaffold, specific structural modifications have been shown to enhance their modulatory activity, which is important for overcoming multidrug resistance in cancer. researchgate.net

Elucidation of Structural Requirements for Biological Potency

Research into the anticancer potential of these compounds has revealed that the core this compound structure is a key determinant of activity. For instance, in the development of proximicin analogues, where a benzofuran moiety replaced the natural di-furan scaffold, the resulting compounds showed significant antiproliferative activity against human glioblastoma cells. nih.gov This highlights that the benzofuran core itself is a privileged structure for achieving cytotoxic effects.

Impact of Substituents on Activity

The biological activity of the this compound scaffold can be precisely modulated by the introduction of various substituents onto the ring system. The nature, position, and size of these substituents have a profound effect on the compound's pharmacological profile, including potency and selectivity.

Halogenation has emerged as a particularly effective strategy for enhancing anticancer activity. nih.gov The introduction of halogen atoms like bromine, chlorine, or fluorine into the benzofuran ring can significantly increase cytotoxic potency, likely due to the formation of halogen bonds with target proteins, which improves binding affinity. nih.govmdpi.com For example, a bromo-substituent at the 5-position of the this compound core is a common feature in derivatives designed as EGFR-TK inhibitors. tandfonline.com

Beyond halogens, other groups also play a crucial role. SAR studies on piperazine-based benzofurans have shown that electron-donating groups (e.g., -CH₃, -OCH₃) on an attached phenyl ring tend to result in more promising anticancer activities, whereas electron-withdrawing groups (e.g., -CN, -CF₃) can diminish the activity. rsc.org This suggests that modulating the electronic environment of the molecule is key to optimizing its interaction with cancer-related targets. The position of these substituents is also critical; for instance, in a series of 3-aminobenzofuran derivatives developed for Alzheimer's disease, fluorobenzyl substituents at the ortho and para positions resulted in better enzymatic inhibition than a meta-substituted equivalent. frontiersin.org

The following table details the impact of various substituents on the anticancer activity of selected aminobenzofuran derivatives.

| Compound ID | Core Scaffold | R1 (Position 2) | R2 (Position 5) | Cell Line | Activity (IC₅₀) | Reference |

| 37e | Piperazine-benzofuran | 4-Chlorophenyl | H | A549 | < 10 µM | rsc.org |

| 37e | Piperazine-benzofuran | 4-Chlorophenyl | H | HeLa | < 10 µM | rsc.org |

| 37e | Piperazine-benzofuran | 4-Chlorophenyl | H | SGC7901 | < 10 µM | rsc.org |

| 23(16) | Furan-benzofuran | 2,5-dimethylfuran | H | U-87 MG | 6.54 µg/mL | nih.gov |

| 24(15) | Furan-benzofuran | 4,5-dimethylfuran | H | U-87 MG | 39.43% viability @ 12 µg/mL | nih.gov |

| 10d | Quinazoline-benzofuran | 4-Fluorophenyl | Br | C3A | 1.83 µM | nih.gov |

| 10j | Quinazoline-benzofuran | 4-(trifluoromethoxy)phenyl | Br | Caco-2 | 1.35 µM | nih.gov |

| 16 | Piperazine-benzofuran | N/A | Br | A549 | 8.57 µM | mdpi.com |

| 16 | Piperazine-benzofuran | N/A | Br | SGC7901 | 9.21 µM | mdpi.com |

Molecular Hybridization Approaches in Drug Design

Molecular hybridization is a contemporary drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single new molecule. nih.govhilarispublisher.com This approach aims to produce hybrid compounds with enhanced affinity, improved efficacy, or a dual mode of action that can address complex diseases like cancer more effectively than the individual parent molecules. nih.govresearchgate.net The this compound scaffold is an ideal platform for this strategy, with its amino group providing a convenient anchor point for attaching other biologically active moieties.

A notable application of this approach is the development of benzofuran-quinazoline hybrids as potent inhibitors of EGFR-TK, a key target in cancer therapy. tandfonline.com The 4-aminoquinazoline core is a well-established pharmacophore for EGFR-TK inhibition. tandfonline.com By reacting nucleophilic 7-aminobenzofurans with electrophilic 4-chloroquinazolines, researchers have created novel hybrids that merge the structural features of both classes of compounds. unisa.ac.zanih.gov

These hybrids are designed to occupy the ATP-binding pocket of the EGFR enzyme, with the quinazoline (B50416) portion mimicking the adenine (B156593) ring of ATP and the this compound moiety extending into an adjacent lipophilic pocket. tandfonline.com The structure-activity relationship of these hybrids revealed that substituents on both the benzofuran and the quinazoline rings are critical for inhibitory activity. tandfonline.com For example, hybrids featuring a 4-fluorophenyl or 4-chlorophenyl group on the quinazoline ring, combined with a 5-bromo-2-aryl-7-aminobenzofuran, demonstrated significant cytotoxicity and potent inhibition of EGFR-TK phosphorylation, with IC₅₀ values in the nanomolar range, comparable to the approved drug Gefitinib. nih.gov This work demonstrates the power of molecular hybridization to generate highly potent and targeted anticancer agents based on the this compound template. unisa.ac.za

The table below presents data for selected benzofuran-quinazoline hybrids and their inhibitory activity.

| Compound ID | This compound Moiety (Substituent at C2) | Quinazoline Moiety (Substituent at C2) | Cell Line | EGFR-TK Inhibition (IC₅₀) | Reference |

| 10d | Phenyl | 4-Fluorophenyl | - | 29.3 nM | nih.gov |

| 10e | 4-Chlorophenyl | 4-Fluorophenyl | - | 31.1 nM | nih.gov |

| Gefitinib | (Reference Drug) | (Reference Drug) | - | 33.1 nM | nih.gov |

| 10a | Phenyl | 4-Chlorophenyl | A549 | > 100 µM (Cytotoxicity) | nih.gov |

| 10j | 4-(trifluoromethoxy)phenyl | 4-Chlorophenyl | Caco-2 | 1.35 µM (Cytotoxicity) | nih.gov |

Computational and Spectroscopic Studies of 7 Aminobenzofuran

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an essential tool for investigating the electronic and structural properties of molecules like 7-aminobenzofuran. chemaxon.com DFT calculations allow for the prediction of molecular geometries, electronic behavior, and spectroscopic properties from first principles. arxiv.orgaip.org

Geometries and Electronic Structures

DFT studies on derivatives such as bis-dimethylfluorenyl amino benzofuran (B130515) provide insight into the molecular geometry and electronic structure. faccts.de These computational analyses are typically performed to find the energy-minimized or ground-state geometry, revealing key bond lengths and angles. dergi-fytronix.com The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in determining the chemical reactivity and the electronic transition properties of the compound. For related dye sensitizer (B1316253) molecules containing the aminobenzofuran moiety, the HOMO and LUMO are often localized on different parts of the molecule, which is a key characteristic for charge transfer applications. faccts.de

Polarizabilities and Hyperpolarizabilities

The polarizability (α) and hyperpolarizability (β) are key indicators of a molecule's response to an external electric field and are fundamental to the field of nonlinear optics (NLO). DFT calculations have been employed to determine these properties for complex derivatives of aminobenzofuran. faccts.de Studies on related organic dyes have shown that the aminobenzofuran group can contribute significantly to the NLO response. The calculated values of α and β help in screening molecules for potential use in optical materials and devices. faccts.de These properties are derived from the molecule's electronic structure and are sensitive to the chosen DFT functional and basis set. faccts.de

UV-Vis Spectra Analysis

Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. For dye sensitizers incorporating the aminobenzofuran structure, TD-DFT calculations have been used to predict the absorption wavelengths and assign the nature of the electronic transitions. faccts.de The main absorption bands in the visible region are often attributed to intramolecular charge transfer (ICT) transitions, typically from the HOMO to the LUMO. faccts.de There is generally a good agreement between the computationally predicted spectra and experimental data, which validates the chosen theoretical model. faccts.de

Photoinduced Electron Transfer Processes

The analysis of UV-Vis spectra through TD-DFT also sheds light on photoinduced electron transfer (PET) processes. faccts.de In many aminobenzofuran derivatives designed as dye sensitizers, the absorption of light promotes an electron from a donor part of the molecule (often involving the aminobenzofuran group) to an acceptor part. faccts.detandfonline.com This PET process is the fundamental step in the operation of dye-sensitized solar cells. The dimethylfluorenyl amino benzo[b]furan group, for instance, has been identified as the major chromophore responsible for the sensitization of photo-to-current conversion in the studied dyes. faccts.de

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of newly synthesized compounds. NMR spectroscopy, in particular, provides detailed information about the molecular structure in solution.

NMR Spectroscopy (¹H and ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the structure of aminobenzofuran derivatives.

¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms within a molecule. For aminobenzofuran derivatives, characteristic signals are observed for the aromatic protons on the benzofuran core, the furan (B31954) ring protons, and the protons of the amino group. For example, in a study of 5-bromo-2-phenylbenzofuran-7-amine, the amino group (NH₂) protons appear as a broad singlet, and the protons at positions 4 and 6 on the benzofuran ring are observed as distinct doublets. rsc.org

Below is a table of exemplary ¹H NMR data for a related compound, 5-Bromo-2-(4-(trifluoromethoxy)phenyl)benzofuran-7-amine, in DMSO-d₆. rsc.org

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH₂ | 5.78 | br s | - |

| H-6 | 6.68 | d | 2.0 |

| H-4 | 6.95 | d | 2.0 |

| H-3 | 7.32 | s | - |

| H-3',5' | 7.49 | d | 8.5 |

| H-2',6' | 8.05 | d | 8.0 |

Data for 5-Bromo-2-(4-(trifluoromethoxy)phenyl)benzofuran-7-amine rsc.org

¹⁹F NMR: For fluorinated derivatives of aminobenzofuran, ¹⁹F NMR is a crucial characterization tool. uni.lu The ¹⁹F nucleus is 100% abundant and highly sensitive, making it an excellent NMR probe. uni.lu In studies on 3-amino-4,5,7-trifluorobenzofuran derivatives, distinct signals are observed for each fluorine atom on the benzene (B151609) ring. The chemical shifts and coupling patterns (F-F and F-H couplings) are used to confirm the substitution pattern. For instance, in one derivative, three distinct fluorine signals were observed with doublet, triplet, and double-doublet multiplicities, confirming the trifluorinated structure. uni.lu

An example of ¹⁹F NMR data for Methyl 3-amino-4,5,7-trifluoro-6-(1H-imidazol-1-yl)-1-benzofuran-2-carboxylate in CDCl₃ is presented below. uni.lu

| Fluorine Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1F | 15.8 | d | 17.9 |

| 1F | 12.1 | t | 19.8 |

| 1F | 9.9 | dt | 21.2, 2.4 |

Data for Methyl 3-amino-4,5,7-trifluoro-6-(1H-imidazol-1-yl)-1-benzofuran-2-carboxylate uni.lu

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups, namely the primary amine, the aromatic benzofuran ring system, and the ether linkage within the furan ring. The interpretation of experimental spectra is greatly enhanced by computational methods, which can predict vibrational frequencies and help in the precise assignment of observed bands. canterbury.ac.nznih.gov

The analysis of the vibrational spectrum of a molecule is a unique physical property that can be used as a "molecular fingerprint" for identification. canterbury.ac.nz For this compound, the key functional groups—the aromatic backbone and the attached amino group—produce characteristic absorptions. rsc.org The primary amine (-NH₂) typically shows two distinct stretching bands. The aromatic C-H stretching vibrations appear at wavenumbers slightly higher than 3000 cm⁻¹, a characteristic feature that distinguishes them from aliphatic C-H stretches. vscht.cz The carbon-carbon double bond stretches within the aromatic system give rise to bands in the 1400-1600 cm⁻¹ region. vscht.czcopbela.org The C-O-C ether stretch and C-N amine stretch also produce characteristic bands in the fingerprint region. libretexts.org

Computational approaches, particularly those using Density Functional Theory (DFT), are instrumental in modern spectroscopic analysis. nanoacademic.com Methods like DFT with the B3LYP functional and a basis set such as 6-311G+(2d,p) are used to calculate the ground-state molecular geometries and predict vibrational spectra. researchgate.net These simulations provide theoretical frequencies that, while often requiring scaling to correct for anharmonicity and other systematic errors, generally show good agreement with experimental data. nih.gov The comparison between a computed spectrum and an experimental one allows for a more confident assignment of each absorption band to a specific molecular vibration, such as stretching, bending, or rocking motions. researchgate.netsmu.edu This synergy between experimental measurement and computational simulation is crucial for the detailed structural elucidation of molecules like this compound. nih.gov

The expected characteristic IR absorption bands for this compound are summarized in the table below.

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3500–3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium, two bands |

| 3100–3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 1620–1580 | C=C Stretch | Aromatic Ring | Medium |

| 1520–1470 | C=C Stretch | Aromatic Ring | Medium |

| 1320–1210 | C-N Stretch | Aromatic Amine | Medium to Strong |

| 1270–1230 | C-O-C Asymmetric Stretch | Aryl Ether (Furan) | Strong |

| 900–675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

Mass Spectrometry (HRMS, EIMS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound. High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EIMS) provide complementary information for the characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of a compound's elemental formula. lcms.czmeasurlabs.com For this compound (C₈H₇NO), the exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high confidence. rsc.orgbioanalysis-zone.com This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com The high precision of HRMS is a standard tool in the characterization of newly synthesized benzofuran derivatives. royalsocietypublishing.orgrsc.org

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. nih.gov The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. libretexts.org The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺• at m/z 133, corresponding to its molecular weight. The fragmentation pattern would be dictated by the stability of the resulting ions and neutral losses.

A primary fragmentation pathway for benzofurans involves the loss of carbon monoxide (CO), a stable neutral molecule, from the pyrone ring, leading to the formation of a benzofuran radical ion. benthamopen.com This is a common fragmentation observed in related compounds. benthamopen.com Further fragmentation could involve the loss of hydrogen cyanide (HCN) due to the presence of the amino group on the aromatic ring. The study of fragmentation patterns in related aminobenzofuran and amphetamine-like benzofuran structures supports these predicted pathways. nih.govresearchgate.net The analysis of fragment ions is essential for distinguishing between structural isomers. researchgate.net

The table below outlines the predicted key ions in the mass spectrum of this compound.

| m/z | Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 133 | [C₈H₇NO]⁺• | Molecular Ion [M]⁺• |

| 105 | [C₇H₇N]⁺• | Loss of CO from the molecular ion |

| 104 | [C₇H₆N]⁺ | Loss of H• from the [M-CO]⁺• ion |

| 78 | [C₆H₆]⁺• | Loss of HCN from the [M-CO]⁺• ion |

| 77 | [C₆H₅]⁺ | Loss of H• from the [C₆H₆]⁺• ion |

Advanced Applications and Future Research Directions

Applications in Materials Science

The inherent characteristics of the 7-aminobenzofuran molecule, including its aromatic system, heteroatomic composition, and the presence of a reactive amino group, make it a compelling candidate for the synthesis of novel functional materials. Its ability to participate in various chemical reactions allows for its integration into organic dyes, polymers, and nanomaterials, paving the way for advanced technological applications.

The aminobenzofuran framework is a key component in the design of organic dye sensitizers, particularly for use in dye-sensitized solar cells (DSSCs). aip.org These dyes are crucial for absorbing light and injecting electrons into a semiconductor material, the fundamental process of converting light to electricity in DSSCs. The dimethylfluorenyl amino benzofuran (B130515) group, in particular, has been identified as a major chromophore that contributes significantly to the sensitization of photo-to-current conversion. aip.org

Research using density functional theory (DFT) has been conducted to study organic dye sensitizers that incorporate bis-dimethylfluorenyl amino benzofuran. aip.org These studies analyze the geometries, electronic structures, and spectral properties to understand and predict the performance of these dyes. aip.org222.198.130 The findings indicate that the absorption bands in the visible light spectrum are associated with photoinduced electron transfer processes, a critical feature for an effective dye sensitizer (B1316253). aip.org New organic dyes that feature a benzo[b]furan donor, a thiophene-conjugated bridge, and a cyanoacrylic acid acceptor have demonstrated high solar-to-electric conversion efficiencies. acs.org

The this compound structure serves as a versatile monomer or additive in the synthesis of advanced polymers and composites. The amino group provides a reactive site for polymerization reactions, such as condensation polymerization, allowing it to be integrated into polymer backbones like polyamides or polyimides. This can enhance the thermal stability, mechanical strength, and optical properties of the resulting materials.

In the realm of nanotechnology, this compound and its derivatives offer significant potential for the development of functional nanomaterials. 222.198.130scientificarchives.com The fluorescent nature of the benzofuran ring system makes it suitable for creating quantum dots or fluorescent probes for bio-imaging and sensing applications. The amino group allows for the covalent attachment of these molecules to the surface of nanoparticles, creating functionalized nanomaterials with tailored properties. pdx.edu

These functionalized nanoparticles can be used in a variety of applications, from targeted drug delivery systems to components in advanced electronic devices. researchgate.net For instance, nanotechnology-based strategies are being explored to enhance the efficacy of therapeutic agents, and aminobenzofuran-based compounds can be integrated into these nanosystems. 222.198.130 The convergence of nanomaterials with organic molecules like this compound opens up possibilities for creating complex, multifunctional systems for diagnostics, therapeutics, and materials science. pdx.eduresearchgate.net

Polymers and Composites

Development of Novel Therapeutic Agents

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. rsc.org this compound, as a key starting material, is at the forefront of research aimed at discovering and developing new therapeutic agents to address a range of diseases. rsc.org

This compound is a valuable building block in medicinal chemistry projects focused on generating novel lead compounds. ambeed.comku.dk Benzofuran derivatives have shown strong biological activities, including anti-tumor, antibacterial, and antiviral properties, making them attractive candidates for drug development. rsc.org Their structural similarity to naturally occurring bioactive molecules further enhances their potential as drug lead compounds. rsc.orgresearchgate.net

A number of research programs are dedicated to synthesizing libraries of aminobenzofuran derivatives for biological screening. rsc.org For example, a project focused on creating novel fluorinated heterocyclic leads successfully synthesized a library of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. rsc.orgnih.govresearchgate.net These compounds are currently undergoing screening against various pathogens to identify new therapeutic candidates. rsc.org The ability to modify the this compound core at multiple positions allows chemists to fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy and selectivity for specific biological targets.

The emergence of drug-resistant pathogens and cancers is a major global health challenge, necessitating the development of new drugs with novel mechanisms of action. mdpi.commdpi.com Compounds derived from this compound represent a promising avenue for discovering such agents. rsc.org By creating new chemical scaffolds that have not been previously exposed to pathogens or cancer cells, researchers can overcome existing resistance mechanisms. nih.gov For example, certain bacteria develop resistance by producing enzymes like β-lactamases that inactivate conventional antibiotics; novel benzofuran-based agents may not be susceptible to these enzymes. nih.gov

Furthermore, the development of targeted therapies is a key strategy to reduce the toxicity associated with many current treatments, such as chemotherapy. mdpi.com Benzofuran derivatives can be designed to have high specificity for molecular targets that are overexpressed in cancer cells, thereby minimizing damage to healthy tissues. The use of nanocarriers is another strategy being explored to improve drug delivery to resistant tumors and reduce systemic toxicity. nih.gov Aminobenzofuran-based drugs could potentially be encapsulated in these nanocarriers to enhance their therapeutic index. nih.gov Research into novel benzofuran compounds, including those derived from this compound, is critical in the ongoing effort to combat drug resistance and develop safer, more effective therapies. rsc.orgmdpi.com

Novel Benzofuran-containing Hybrids

The fusion of the this compound scaffold with other pharmacologically active moieties has given rise to novel hybrid molecules with significant therapeutic potential. These hybrids are designed to interact with multiple biological targets, potentially leading to enhanced efficacy and novel mechanisms of action.

A notable example involves the creation of benzofuran-quinazoline hybrids. unisa.ac.za In this work, this compound derivatives were reacted with electrophilic 6-bromo-4-chloroquinazoline (B1286153) to produce hybrids where the two core structures are linked by a heteroatom bridge. unisa.ac.zanih.gov These compounds have been investigated for their potential as anticancer agents. unisa.ac.za Specifically, certain benzofuran-appended aminoquinazoline hybrids have demonstrated the ability to induce apoptosis, a form of programmed cell death, through the activation of the caspase-3 pathway. unisa.ac.za Their anticancer activity is also attributed to the inhibition of epidermal growth factor receptor-tyrosine kinase (EGFR-TK) phosphorylation. unisa.ac.za

Another class of hybrids involves the combination of ferrocene (B1249389) with the benzofuran structure. mdpi.com These ferrocene-benzofuran hybrids have been synthesized using transition metal-catalyzed reactions and have shown moderate cytotoxic activity against breast cancer cell lines, including MCF-7 and the more aggressive MDA-MB-231. mdpi.com

Furthermore, researchers have synthesized proximicin analogues where the typical di-furan unit is replaced by a furan-benzofuran group. nih.gov These novel compounds have exhibited higher antiproliferative activity against human glioblastoma cells (U-87 MG) compared to the established chemotherapy drug temozolomide (B1682018). nih.gov The synthesis of these hybrids often involves the coupling of an amino-benzofuran carboxylate building block with other heterocyclic rings. nih.gov

The development of these hybrid molecules underscores a promising strategy in drug discovery, where the unique properties of the this compound core are leveraged to create multifunctional therapeutic agents.

Emerging Synthetic Methodologies

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for preparing this compound and its derivatives. These new protocols focus on improving yields, reducing reaction times, and minimizing the use of hazardous materials.

Green Chemistry Approaches

A significant trend in the synthesis of benzofuran derivatives is the adoption of green chemistry principles. researchgate.net One such approach involves the use of deep eutectic solvents (DESs), which are biodegradable and low-cost alternatives to traditional volatile organic solvents. researchgate.netexlibrisgroup.com For instance, a one-pot, three-component reaction for synthesizing 3-aminobenzofurans has been developed using a choline (B1196258) chloride-ethylene glycol-based DES as the reaction medium and copper iodide (CuI) as a catalyst. researchgate.netexlibrisgroup.com This method offers good yields and an easy workup procedure. exlibrisgroup.com

Electrochemical synthesis represents another green method for obtaining aminobenzofuran derivatives. researchgate.net Anodic oxidation of 4,4'-biphenol in the presence of CH-acid compounds like malononitrile (B47326) can produce 2-aminobenzofuran-3-carbonitriles. researchgate.net This process is conducted in a water/ethanol mixture, avoids the need for chemical oxidants, and provides high yields with high atom economy. researchgate.net

The use of renewable feedstocks is also a key aspect of green chemistry. For example, the synthesis of a benzofuran derivative has been achieved starting from vanillin, a well-known natural product. scielo.org.mx This approach highlights the potential for creating valuable chemical compounds from sustainable sources.

Efficient and High-Yielding Protocols

Alongside green methodologies, there is a continuous effort to develop highly efficient and high-yielding synthetic routes to this compound and related structures. A common strategy involves the Beckmann rearrangement of oximes derived from 7-acetyl–substituted 2-aryl-5-bromobenzofurans. unisa.ac.za Subsequent in situ hydrolysis of the intermediate acetamide (B32628) yields the corresponding this compound derivatives. unisa.ac.za